An In-depth Technical Guide to (5-Methylthiophen-2-yl)methylamine: Structure, Properties, Synthesis, and Handling
An In-depth Technical Guide to (5-Methylthiophen-2-yl)methylamine: Structure, Properties, Synthesis, and Handling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylthiophen-2-yl)methylamine, a substituted thiophene derivative, is a pivotal chemical intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its structure, which combines a heterocyclic aromatic thiophene ring with a reactive primary amine function, makes it a valuable building block for the construction of more complex molecular architectures. Notably, its hydrochloride salt is recognized as a key starting material in the development of pharmaceuticals, particularly those targeting neurological disorders[1]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol with mechanistic considerations, and essential safety and handling guidelines tailored for a scientific audience.
Section 1: Chemical Identity and Structure
The foundational identity of any chemical compound lies in its structure and universally recognized identifiers. (5-Methylthiophen-2-yl)methylamine is systematically named and cataloged to ensure unambiguous communication in research and commerce.
The molecule consists of a central thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. A methyl group (-CH₃) is attached at the 5-position, and a methylamine group (-CH₂NH₂) is attached at the 2-position of this ring.
Caption: Chemical Structure of (5-Methylthiophen-2-yl)methylamine.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 104163-34-0 | [2][3][4] |
| Molecular Formula | C₆H₉NS | [3][4] |
| Molecular Weight | 127.21 g/mol | [2][3] |
| IUPAC Name | (5-methylthiophen-2-yl)methanamine | [5] |
| Synonyms | (5-methyl-2-thienyl)methylamine | [2] |
| InChI Key | XCBYYXLOEBELSB-UHFFFAOYSA-N | [2] |
| SMILES | CC1=CC=C(CN)S1 |[4] |
Section 2: Physicochemical and Computational Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are critical for designing experiments, formulating products, and ensuring safe handling.
Table 2: Physicochemical and Computational Data
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Pale-yellow to Yellow-brown Liquid | |
| Purity | Typically ≥95-98% | [2][4] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [4] |
| logP (Octanol-Water Partition Coeff.) | 1.515 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bond Count | 1 | [4] |
| Storage Temperature | 2-8°C or -20°C | [2][4] |
| Stability | Air sensitive; store under an inert atmosphere. |[6] |
The positive logP value indicates a higher affinity for lipophilic environments over aqueous ones, a key consideration in drug design for membrane permeability. The TPSA is relatively low, suggesting good potential for oral bioavailability. The compound's sensitivity to air necessitates careful handling and storage under an inert gas like nitrogen or argon to prevent oxidative degradation[6].
Section 3: Synthesis and Mechanistic Insights
A robust and reproducible synthetic route is paramount for the reliable supply of any chemical intermediate. The most logical and widely applicable method for preparing (5-Methylthiophen-2-yl)methylamine is the reductive amination of its corresponding aldehyde, 5-methylthiophene-2-carboxaldehyde.
Causality and Experimental Choice: Reductive amination is a cornerstone of amine synthesis due to its high efficiency, operational simplicity, and the widespread availability of the requisite starting aldehydes and reducing agents. The process involves two key steps: the formation of an imine intermediate via condensation of the aldehyde with an ammonia source, followed by the in-situ reduction of the imine to the target primary amine. This one-pot approach minimizes the need to isolate the often-unstable imine intermediate, thereby improving overall yield and process efficiency.
Caption: General Workflow for Reductive Amination Synthesis.
Detailed Experimental Protocol: Synthesis via Reductive Amination
This protocol is a self-validating system, incorporating in-process checks and definitive analytical confirmation of the final product.
1. Reagents and Materials:
-
5-Methylthiophene-2-carboxaldehyde
-
Ammonium Acetate (NH₄OAc)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
2. Reaction Setup:
-
Step 2.1: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-methylthiophene-2-carboxaldehyde (1.0 eq).
-
Step 2.2: Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration).
-
Step 2.3: Add ammonium acetate (7-10 eq) to the solution. The large excess drives the equilibrium towards imine formation.
-
Step 2.4: Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.
3. Reduction:
-
Step 3.1: Cool the reaction mixture in an ice bath to 0°C.
-
Step 3.2: Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Rationale: NaBH₃CN is a mild reducing agent selective for the iminium ion over the aldehyde, preventing side reactions. The addition is done slowly at 0°C to control the exothermic reaction and prevent runaway.
-
Step 3.3: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
4. Workup and Extraction:
-
Step 4.1: Quench the reaction by slowly adding 1 M HCl at 0°C until the pH is ~2. This neutralizes excess reducing agent and protonates the product amine.
-
Step 4.2: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Step 4.3: Add water to the residue and wash with dichloromethane (DCM) to remove any unreacted aldehyde or non-basic impurities. Discard the organic layer.
-
Step 4.4: Basify the aqueous layer to pH >10 by the slow addition of 1 M NaOH at 0°C. This deprotonates the amine, rendering it soluble in organic solvents.
-
Step 4.5: Extract the aqueous layer with DCM (3x).
-
Step 4.6: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification and Validation:
-
Step 5.1: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel.
-
Step 5.2 (Validation): Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The spectral data should be consistent with the structure of (5-Methylthiophen-2-yl)methylamine.
Section 4: Safety, Handling, and Storage
Due to its toxicological profile, stringent safety measures are mandatory when working with (5-Methylthiophen-2-yl)methylamine.
-
Toxicological Hazards: The compound is classified as toxic if swallowed (H301)[2]. The GHS signal word is "Danger" and it is associated with the skull and crossbones pictogram (GHS06)[2].
-
Safe Handling:
-
All manipulations must be conducted in a certified chemical fume hood[7].
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles[7][8][9].
-
Avoid inhalation of vapors and direct contact with skin and eyes[7][9].
-
Wash hands thoroughly after handling[7].
-
-
First Aid: In case of ingestion, call a poison control center or physician immediately. For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention[8].
-
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Keep in a cool, dark, and well-ventilated area. Recommended storage temperatures range from 2-8°C to -20°C for long-term stability[2][4].
-
Store away from incompatible materials such as strong oxidizing agents[6].
-
Section 5: Applications in Research and Development
The utility of (5-Methylthiophen-2-yl)methylamine is primarily as a versatile intermediate. The primary amine handle allows for a wide array of chemical transformations, including amide bond formation, sulfonylation, further alkylation, and formation of Schiff bases.
-
Pharmaceutical Development: It serves as a crucial building block for synthesizing novel compounds with potential therapeutic activity. Its use in developing drugs for neurological disorders highlights its importance in accessing privileged scaffolds in medicinal chemistry[1]. The thiophene ring acts as a bioisostere for a phenyl ring, often improving metabolic stability or modulating receptor affinity.
-
Organic Synthesis: Beyond pharmaceuticals, it is employed in the creation of complex organic molecules and specialty chemicals where the 5-methylthiophene moiety is desired for its specific electronic and steric properties[1]. The related, non-methylated compound, 2-thiophenemethylamine, is a known reactant for synthesizing serotonin 5-HT1A receptor antagonists, suggesting a similar field of application for this derivative[10].
Conclusion
(5-Methylthiophen-2-yl)methylamine is a chemical intermediate of significant value, characterized by its unique combination of a methyl-substituted thiophene core and a primary amine. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthetic pathway via reductive amination, make it an accessible and important tool for researchers. Adherence to strict safety protocols is essential due to its toxicity. As a foundational element in the synthesis of complex molecules, particularly within drug discovery programs, (5-Methylthiophen-2-yl)methylamine will continue to be a compound of interest for scientific and industrial applications.
References
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PubChem. amine. National Center for Biotechnology Information. [Link]
-
MilliporeSigma. (5-Methylthiophen-2-yl)methanamine | 104163-34-0. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
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